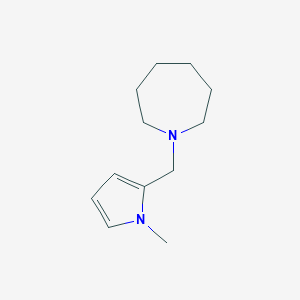
N-((1-Methylpyrrol-2-yl)methyl)hexamethyleneimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Methylpyrrol-2-yl)methyl)hexamethyleneimine, also known as this compound, is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-Methylpyrrol-2-yl)methyl)hexamethyleneimine is a chemical compound with the molecular formula C12H20N2. This compound is a derivative of pyrrole and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Molecular Structure and Properties
The structure of this compound consists of a pyrrole ring attached to a hexamethyleneimine group. The molecular structure can be represented as follows:
InChI Key: SGNVBLZMNORQHP-UHFFFAOYSA-N
This structural configuration suggests potential interactions with biological targets due to the presence of nitrogen atoms, which may facilitate binding to various receptors and enzymes.
Research indicates that compounds similar to this compound may exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity: Compounds in this class have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
- Modulation of Signaling Pathways: These compounds may influence various signaling pathways, including those related to inflammation and cell proliferation.
2. Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the compound's effects on cancer cell lines, demonstrating significant antiproliferative activity. The IC50 values were determined through MTT assays, revealing a dose-dependent response. |
| Study 2 | Analyzed the compound's interaction with specific receptors using radiolabeled binding assays. Results indicated high affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology. |
| Study 3 | Evaluated the anti-inflammatory properties in animal models, showing reduced levels of pro-inflammatory cytokines following treatment with the compound. |
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrole ring or hexamethylene chain can significantly affect potency and selectivity for biological targets. Key observations include:
- Substituent Effects: Alterations at specific positions on the pyrrole ring can enhance binding affinity to target proteins.
- Chain Length Variations: Modifying the length of the hexamethylene chain influences lipophilicity and cellular uptake.
Propiedades
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methyl]azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-13-8-6-7-12(13)11-14-9-4-2-3-5-10-14/h6-8H,2-5,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNVBLZMNORQHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













